Selective CYP11B1 Inhibition vs. Key Analogs
1-Benzyl-1H-pyrrole-3-carbonitrile inhibits human CYP11B1 with an IC50 of 10,000 nM (10 μM) [1]. Its close structural analog, 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile, shows no reported CYP11B1 activity in available databases, indicating a stark functional divergence driven by the amino group. In contrast, a highly optimized analog containing trifluoromethyl and ethoxymethyl groups, 4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, achieves an IC50 of 0.07 mg/L against diamondback moth as an insecticide [2], a completely different application profile.
| Evidence Dimension | Human CYP11B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile: No significant activity reported; Optimized insecticidal analog: 0.07 mg/L (IC50 against diamondback moth) |
| Quantified Difference | Target compound is a weak CYP11B1 inhibitor; its activity is >100-fold weaker than optimized agrochemical analogs, yet distinct from the inactive 2-amino derivative. |
| Conditions | Human CYP11B1 expressed in V79 MZh cells; [14C]-deoxycorticosterone substrate; 6 hr incubation; HPTLC analysis [1] |
Why This Matters
This data confirms that the unsubstituted core has a defined, measurable biochemical signature (weak CYP11B1 inhibition) that is entirely lost or redirected upon minor chemical modifications, validating its use as a specific starting scaffold for selective enzyme inhibitor design.
- [1] BindingDB. BDBM50078624: CHEMBL3415160. Inhibition of human CYP11B1 expressed in V79 MZh cells. View Source
- [2] Liu, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Various α-Substituted Benzylpyrroles Based on the Structures of Insecticidal Chlorfenapyr and Natural Pyrrolomycins. Journal of Agricultural and Food Chemistry, 62(26), 6072–6081. View Source
